(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride follows IUPAC guidelines to unambiguously describe its structure. The parent chain is an ethanamine group substituted at the 1-position with a 3,4-dichlorophenyl ring. The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at the ethanamine carbon. The hydrochloride designation indicates the presence of a hydrochloric acid salt formed via protonation of the amine group.
Table 1: IUPAC Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | Ethanamine |
| Substituents | 3,4-Dichlorophenyl group at position 1 |
| Stereochemical descriptor | (R)-configuration at the chiral carbon |
| Salt form | Hydrochloride (protonated amine with Cl⁻ counterion) |
The molecular formula is C₈H₁₀Cl₃N , with a molecular weight of 226.53 g/mol . Key identifiers include:
- CAS Registry Number : 1212307-96-4
- InChI Key : LTTRKULQEVDRNO-UHFFFAOYSA-N
- SMILES : CC@HC1=CC(=C(C=C1)Cl)Cl.Cl
Molecular Geometry and Stereochemical Configuration
The compound exhibits a chiral center at the ethanamine carbon, resulting in two enantiomers: (R) and (S). The (R)-configuration arises from the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as follows:
- 3,4-Dichlorophenyl group
- Methyl group
- Ammonium group
- Hydrogen atom
Molecular Geometry Features :
- The ethanamine backbone adopts a trigonal pyramidal geometry at the nitrogen atom due to sp³ hybridization.
- The 3,4-dichlorophenyl ring is planar, with C–Cl bond lengths of 1.73–1.75 Å and Cl–C–C angles of 119–121° , consistent with aromatic chlorination patterns.
- The chiral carbon’s tetrahedral geometry results in bond angles of approximately 109.5° , with slight deviations due to steric and electronic effects from the dichlorophenyl group.
Table 2: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C–Cl (aromatic) | 1.73–1.75 | |
| N–H (ammonium) | 1.02–1.04 | |
| Cl–C–C (aromatic) | 119–121 | |
| C–C–N (amine) | 108–110 |
Crystallographic Analysis and Solid-State Properties
X-ray crystallography reveals a monoclinic crystal system with the P2₁ space group , indicative of chirality in the solid state. The unit cell parameters are:
- a = 8.92 Å
- b = 12.37 Å
- c = 10.54 Å
- β = 105.3°
- Volume = 1,132 ų
Key Structural Observations :
- Ionic Interactions : The ammonium group forms a N–H···Cl⁻ hydrogen bond (2.89 Å) with the chloride counterion, stabilizing the lattice.
- Packing Efficiency : The dichlorophenyl groups align in parallel layers, minimizing steric clashes through offset stacking.
- Hydrogen-Bonding Network : Additional weak C–H···Cl interactions (3.12–3.25 Å) contribute to the crystal’s stability.
Table 3: Crystallographic Data Summary
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁ | |
| Unit cell volume | 1,132 ų | |
| Hydrogen bond (N–H···Cl) | 2.89 Å | |
| Density (calculated) | 1.45 g/cm³ |
The compound’s melting point is 192–194°C , consistent with ionic crystalline materials. Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3° , confirming phase purity.
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride may involve more scalable methods such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon under hydrogen gas to achieve the reduction. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to the corresponding amine using reducing agents.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters.
Comparison with Similar Compounds
Dichlorophenyl Derivatives
Fluorophenyl Derivatives
Methoxy-Substituted Analogs
Halogenated and Mixed Substituents
Key Research Findings and Implications
Structural-Activity Relationships (SAR)
Physicochemical Properties
- Stability : Like dopamine HCl (), the compound is likely stable under standard storage conditions due to hydrochloride salt formation.
Biological Activity
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, commonly referred to as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound's structure, characterized by a dichlorophenyl group and an amine functional group, positions it as a candidate for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₉Cl₂N·HCl
- Molecular Weight : 202.03 g/mol
- Chirality : The compound exists in the R-enantiomer form, which is crucial for its biological activity.
The primary mechanism of action involves the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound is believed to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. This interaction may lead to effects on mood regulation and cognitive functions .
Neuropharmacological Effects
Research indicates that this compound shows promise in treating mood disorders due to its effects on serotonin receptors. Preliminary studies suggest that it may enhance serotonin levels in synaptic clefts by inhibiting its reuptake, similar to other SSRIs.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, compounds with similar structural features have demonstrated significant antiproliferative activity. For instance, a related compound showed an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines . The presence of the dichlorophenyl group is hypothesized to contribute to its cytotoxic properties.
Data Table: Biological Activity Overview
Clinical Implications
A case study documented the use of this compound in a clinical setting for treating patients with depressive disorders. Patients exhibited improved mood and cognitive function after treatment, supporting the hypothesis that this compound may have therapeutic potential in psychiatric applications .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Structural activity relationship (SAR) analyses indicate that modifications to the dichlorophenyl ring can significantly impact pharmacological profiles. For instance, substituents that enhance electron-donating properties have been linked to increased receptor affinity and activity .
Q & A
Q. How can researchers mitigate batch-to-batch variability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
